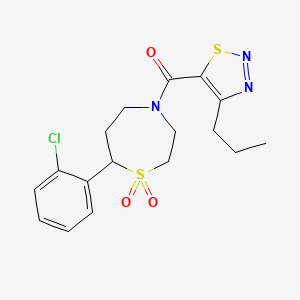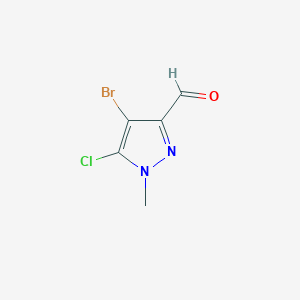
4-Bromo-5-chloro-1-méthyl-1H-pyrazole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2225146-35-8 . It has a molecular weight of 223.46 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for this compound is1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s density is 1.558 g/mL at 25 °C .Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les pyrazoles, y compris le 4-bromo-5-chloro-1-méthyl-1H-pyrazole-3-carbaldéhyde, ont une large gamme d'applications en chimie médicinale et en découverte de médicaments . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont fréquemment utilisés en raison de leurs diverses activités biologiques . Ils peuvent être utilisés dans le développement de nouveaux pesticides et herbicides .
Chimie de coordination
Les pyrazoles sont également utilisés en chimie de coordination . Ils peuvent agir comme des ligands pour former des complexes avec divers métaux .
Chimie organométallique
En chimie organométallique, les pyrazoles peuvent être utilisés pour synthétiser divers composés organométalliques . Ces composés ont des applications en catalyse, en science des matériaux et dans d'autres domaines .
Synthèse des 1,4'-bipyrazoles
Le this compound peut être utilisé comme matière de départ dans la synthèse des 1,4'-bipyrazoles . Les bipyrazoles ont diverses applications en chimie médicinale, en science des matériaux et dans d'autres domaines .
Préparation de complexes hexacoordonnés solides
Le this compound peut être utilisé dans la préparation de complexes hexacoordonnés solides par réaction avec le diméthyl- et le divinyl-tindichlorure . Ces complexes ont des applications potentielles en science des matériaux .
Synthèse de composés bioactifs
Les pyrazoles, y compris le this compound, sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Par exemple, un dérivé de pyrazole synthétisé a été trouvé pour provoquer la mort des cellules 4 T1 en empêchant la cicatrisation des plaies et la formation de colonies, en retardant la phase G0/G1 du cycle cellulaire, en activant les niveaux de p27 et très probablement en induisant l'apoptose par l'ADN .
Synthèse de produits chimiques d'importance industrielle
Les dérivés de pyrazole, y compris le this compound, présentent une grande polyvalence de synthèse qui permet d'obtenir des produits chimiques d'importance industrielle et pharmaceutique . Cela fait d'eux un domaine important de la chimie organique .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives, like “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, often interact with various enzymes and receptors in the body. These could include enzymes involved in metabolic pathways or receptors on the surface of cells .
Mode of Action
The compound might bind to its target, causing a change in the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
Depending on the specific targets of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, various biochemical pathways could be affected. This could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” would depend on its specific targets and the pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”. For example, certain conditions might enhance or inhibit its activity, or affect its stability .
Analyse Biochimique
Biochemical Properties
4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of oxidative stress levels within cells. Additionally, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .
Cellular Effects
The effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . Additionally, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in laboratory settings have been studied extensively. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Propriétés
IUPAC Name |
4-bromo-5-chloro-1-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJZNCUQCISTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
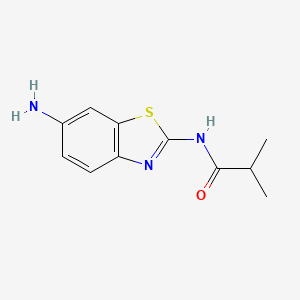
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)
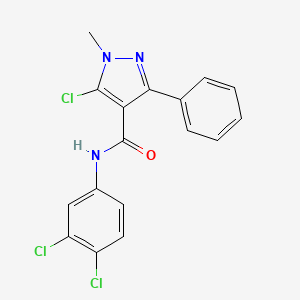
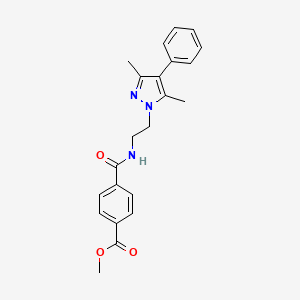
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)
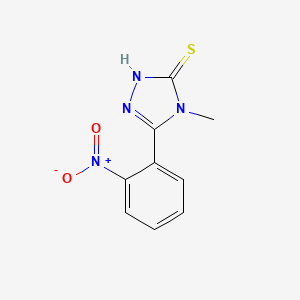
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)
![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)
![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)
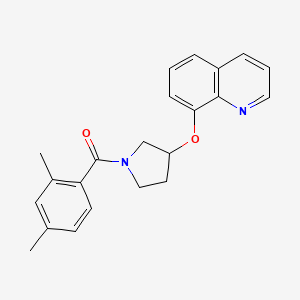
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)
